molecular formula C6H11NO2S B1267445 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid CAS No. 39124-16-8

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

Cat. No. B1267445
CAS RN: 39124-16-8
M. Wt: 161.22 g/mol
InChI Key: WIPRZHGCPZSPLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminotetrahydro-2H-thiopyran derivatives has been achieved through various methods. An efficient and stereoselective synthesis of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives has been reported, demonstrating the utility of these compounds in synthetic chemistry (Mizojiri et al., 2017). Another approach described the asymmetric synthesis of related structures, showcasing the versatility and potential for creating diverse molecular architectures (Bunnage et al., 2004).

Molecular Structure Analysis

The crystal and molecular structure of 4-amino-4-carboxyl thiapyran has been determined, revealing a "puckered chair" conformation. This conformation is similar to that found in structures like 1-aminocyclohexane carboxylic acid, highlighting the structural similarities among these cyclic compounds (Bhattacharjee et al., 1975).

Chemical Reactions and Properties

4-Aminotetrahydro-2H-thiopyran derivatives participate in a variety of chemical reactions, owing to their active functional groups. They have been used in the synthesis of highly constrained linear oligopeptides, demonstrating their utility in peptide chemistry and the ability to induce specific conformational properties in the resulting molecules (Stoykova et al., 2013).

Scientific Research Applications

Stereoselective Syntheses

One of the primary applications of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is in stereoselective syntheses. Research by Mizojiri et al. (2017) demonstrated efficient and stereoselective syntheses of isomerically pure derivatives of this compound. They achieved high efficiency and selectivity in synthesizing trans sulfoxide derivatives from tert-butyl(4-nitrophenyl)sulfonyl(tetrahydro-2H-thiopyran-4-yl)carbamate using an oxidation reaction with Oxone (Mizojiri et al., 2017).

Oligopeptide Synthesis

Stoykova et al. (2013) highlighted the use of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid in oligopeptide synthesis. They prepared oligopeptides using a coupling of 4-bromobenzoic acid with derivatives of this compound, revealing that these oligopeptides adopt rigid helical conformations. This research underscores the importance of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid in constructing complex peptide structures (Stoykova, Linden, & Heimgartner, 2013).

Dipeptide Synthesis

A novel synthesis approach using 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid as a synthon for sulfur-containing dipeptide segments was demonstrated by Stoykova et al. (2014). This approach was beneficial in peptide synthesis, showcasing the compound's versatility in generating dipeptide structures (Stoykova, Linden, & Heimgartner, 2014).

Conformational Studies in Peptides

Research by Paradisi et al. (1995) focused on the conformational implications of incorporating 4-Aminotetrahydrothiopyran-4-carboxylic acid (Thp) in peptides. They discovered that Thp induces a γ-turn conformation in peptides, which is significant for understanding peptide structure and function (Paradisi et al., 1995).

Medicinal Chemistry Building Blocks

Hugelshofer et al. (2021) outlined the synthesis of various 4,4-disubstituted cyclic sulfone derivatives, including 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide. These compounds serve as valuable structural motifs in drug discovery, demonstrating the significance of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid in medicinal chemistry (Hugelshofer et al., 2021).

Functionalized Thiopyran Derivatives

Asghari et al. (2016) explored the synthesis of functionalized thiopyran derivatives using a compound related to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. Their work contributes to understanding the broader applications of thiopyran derivatives in synthetic chemistry (Asghari, Firouzzade Pasha, & Tajbakhsh, 2016).

Safety And Hazards

ATTCP is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-aminothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPRZHGCPZSPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959930
Record name 4-Aminothiane-4-carboxylic acid
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Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid

CAS RN

39124-16-8
Record name 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid
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Record name 4-Aminothiane-4-carboxylic acid
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Record name 4-aminothiane-4-carboxylic acid
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Record name 4-aminothiane-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Stoykova, A Linden… - Journal of Sulfur …, 2014 - Taylor & Francis
… For example, the tetrahydro-2H-thiopyran derivative 1b (X = S, n=1) has been used to prepare tripeptides containing 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid (5) Citation12. …
Number of citations: 2 www.tandfonline.com
C Strässler, A Linden, H Heimgartner - Helvetica chimica acta, 1997 - Wiley Online Library
… Therefore, 1 a- d can be envisaged as synthons for 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Thp), 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid (Tht), and Boc- or Z-…
Number of citations: 66 onlinelibrary.wiley.com

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